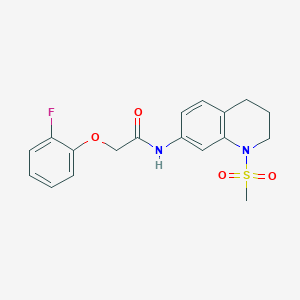
2-(2-fluorophenoxy)-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-fluorophenoxy)-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)acetamide is a synthetic compound that has been used in scientific research for its potential therapeutic applications. This compound is also known as GW 501516 or Endurobol. It was initially developed as a drug for the treatment of metabolic and cardiovascular diseases.
Wissenschaftliche Forschungsanwendungen
Fluoroquinolone Photosensitization
Research has highlighted the importance of quinolone antibiotics in treating a broad spectrum of bacterial infections. The chemical modification of these compounds, including the substitution of fluorine, significantly enhances their antibacterial activity. Quinolones act by inhibiting DNA gyrase, a bacterial enzyme crucial for DNA replication. While the compound is not explicitly mentioned, the study of fluoroquinolones provides a foundational understanding of how structural modifications can improve therapeutic efficacy and broaden the spectrum of antibacterial activity (Ferguson, 1995).
Synthesis and Pharmacological Activities
A comprehensive survey on the synthesis and pharmacological activities of phenoxy acetamide derivatives, including chalcone, indole, and quinoline, showcases their potential as therapeutic candidates. The study emphasizes the chemical diversity of phenoxy acetamide and its derivatives in providing pharmacologically interesting compounds with a wide array of compositions. This underlines the importance of structural diversity in medicinal chemistry for the development of new drugs with enhanced safety and efficacy profiles (Al-Ostoot et al., 2021).
Quinoline Derivatives as Corrosion Inhibitors
Quinoline and its derivatives, due to their high electron density and polar substituents, are extensively used as anticorrosive materials. This review underscores the application of quinoline-based compounds beyond pharmacological interests, demonstrating their utility in protecting metallic surfaces against corrosion. Such applications highlight the versatility of quinoline derivatives in various industrial settings, marking the importance of chemical research in addressing practical issues like corrosion (Verma et al., 2020).
Fluorogenic and Chromogenic Sensing
The development of quinoxaline-based chemosensors for detecting inorganic anions and biomolecules showcases the application of quinoline derivatives in analytical chemistry. These sensors provide sensitive and selective detection methods for various analytes, illustrating the compound's utility in environmental monitoring, clinical diagnostics, and research laboratories. The incorporation of quinoxaline and sulfonamide groups into chemosensors emphasizes the role of structural modification in enhancing the specificity and sensitivity of detection methods (Dey et al., 2018).
Eigenschaften
IUPAC Name |
2-(2-fluorophenoxy)-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O4S/c1-26(23,24)21-10-4-5-13-8-9-14(11-16(13)21)20-18(22)12-25-17-7-3-2-6-15(17)19/h2-3,6-9,11H,4-5,10,12H2,1H3,(H,20,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPINRUKMWMLNPZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCCC2=C1C=C(C=C2)NC(=O)COC3=CC=CC=C3F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-fluorophenoxy)-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[2-(Benzenesulfonyl)-5-(furan-2-yl)-3,4-dihydropyrazol-3-yl]-2-chloro-7-ethoxyquinoline](/img/structure/B2382891.png)
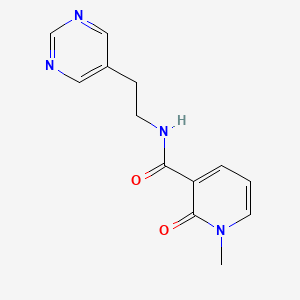
![N-(3,4-dimethoxyphenyl)-2-((3-phenyl-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2382895.png)
![3-(2-methoxyphenyl)-1-methyl-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)-1H-pyrazole-5-carboxamide](/img/structure/B2382897.png)
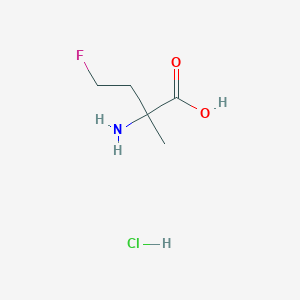
![Ethyl 4-(2-((3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate](/img/structure/B2382901.png)
![4-butoxy-N-[4-(2-pyridin-3-ylpiperidin-1-yl)sulfonylphenyl]benzamide](/img/structure/B2382903.png)
![3-[(4-methoxyphenyl)methyl]-2,4-dioxo-1H-quinazoline-7-carboxylic acid](/img/structure/B2382905.png)
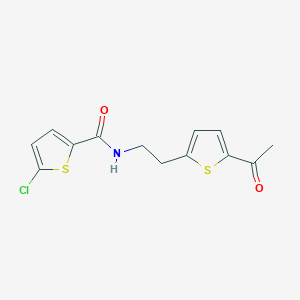
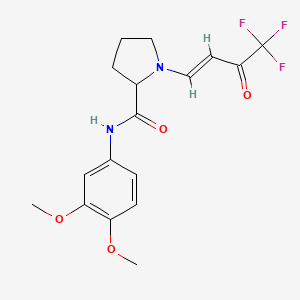
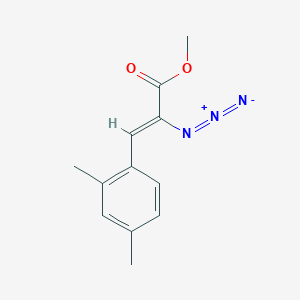
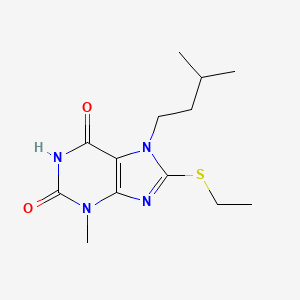
![1-[(3-Nitrobenzenesulfonyl)azanidyl]pyridin-1-ium](/img/structure/B2382912.png)
![N-(2,5-dimethoxyphenyl){[3-(4-methylphenyl)adamantanyl]amino}carboxamide](/img/structure/B2382913.png)